molecular formula C25H30N2O6 B1487342 Streptophenazine I CAS No. 1802332-37-1

Streptophenazine I

Cat. No. B1487342
M. Wt: 454.5 g/mol
InChI Key: KQTCMUKPBNRTMJ-VGOFRKELSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Streptophenazine I is a natural product derived from the marine bacterium Streptomyces strain HB202 , which was originally isolated from the sponge Halichondria panicea in the Baltic Sea. It belongs to the phenazine class of secondary metabolites. Phenazines consist of two benzene rings linked through two nitrogen atoms and exhibit a wide range of bioactivities, including antibacterial, antifungal, antiviral, and cytotoxic properties .


Synthesis Analysis

The biosynthesis of Streptophenazine I involves complex enzymatic pathways within the Streptomyces strain HB202. Although specific details of its biosynthetic pathway are not covered in the available literature, further studies are needed to elucidate the enzymes and intermediates involved in its production .


Molecular Structure Analysis

Streptophenazine I has a core phenazine structure, characterized by two benzene rings connected by nitrogen atoms. The exact molecular formula, stereochemistry, and functional groups present in Streptophenazine I need further investigation. Recent studies have proposed revised structures for other streptophenazines (C, D, F, and H), indicating the importance of accurate structural determination .


Chemical Reactions Analysis

The chemical reactivity of Streptophenazine I remains an area of interest. Researchers should explore its potential for derivatization and modifications to generate novel derivatives with enhanced bioactivities. Understanding its reactivity with various functional groups and its stability under different conditions is crucial for drug development .

Scientific Research Applications

Antibacterial Activity

Streptophenazine I, along with other streptophenazine derivatives, exhibits notable antibacterial activity. For instance, studies have shown that certain streptophenazines demonstrate moderate antibacterial properties against bacteria such as Staphylococcus epidermidis and Bacillus subtilis. The variation in bioactivities of streptophenazines, including Streptophenazine I, based on small structural changes has led to further studies exploring new derivatives and their potential applications (Kunz et al., 2014). Additionally, compounds related to Streptophenazine I have shown antibacterial effects against Bacillus cereus, with IC50 values ranging between 6.25–12.50 μg/mL (Bunbamrung et al., 2014).

Asymmetric Synthesis and Structural Insights

The asymmetric synthesis of streptophenazine derivatives, including Streptophenazine I, has been a subject of interest in the scientific community. These efforts not only facilitate the production of these compounds but also provide insights into their molecular structure and potential modifications for enhanced activity. For instance, the asymmetric synthesis of Streptophenazine G, closely related to Streptophenazine I, helped in revising its molecular structure and determining its absolute configuration (Yang et al., 2012).

Potential for New Natural Product Discovery

Streptophenazines, including Streptophenazine I, have been highlighted in research for their potential as new natural products. For example, N-acetyl-cysteinylated streptophenazines produced by soil-derived Streptomyces sp. were identified through a metabolomic approach. These compounds, closely related to Streptophenazine I, exhibit broad-spectrum antibacterial activity while demonstrating low cytotoxicity (Vind et al., 2021).

properties

IUPAC Name

methyl 6-[(1S,2R)-1,7-dihydroxy-2-methoxycarbonyl-7-methyloctyl]phenazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O6/c1-25(2,31)14-6-5-9-17(24(30)33-4)22(28)15-10-7-12-18-20(15)26-19-13-8-11-16(21(19)27-18)23(29)32-3/h7-8,10-13,17,22,28,31H,5-6,9,14H2,1-4H3/t17-,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQTCMUKPBNRTMJ-VGOFRKELSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCCCC(C(C1=C2C(=CC=C1)N=C3C(=N2)C=CC=C3C(=O)OC)O)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(CCCC[C@H]([C@@H](C1=C2C(=CC=C1)N=C3C(=N2)C=CC=C3C(=O)OC)O)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Streptophenazine I

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Streptophenazine I
Reactant of Route 2
Streptophenazine I
Reactant of Route 3
Streptophenazine I
Reactant of Route 4
Streptophenazine I
Reactant of Route 5
Reactant of Route 5
Streptophenazine I
Reactant of Route 6
Reactant of Route 6
Streptophenazine I

Citations

For This Compound
4
Citations
N Bunbamrung, A Dramae, K Srichomthong… - Phytochemistry …, 2014 - Elsevier
… Compound 2 was, therefore, new and assigned as streptophenazine I, whose chemical structure was depicted as shown in Fig. 1. … Streptophenazine I (2) …
Number of citations: 13 www.sciencedirect.com
AL Kunz, A Labes, J Wiese, T Bruhn, G Bringmann… - Marine drugs, 2014 - mdpi.com
… Exemplary, the yield was determined for the derivative pair streptophenazine I and J. The Erlenmeyer culture yielded 104 µg/L, the same order was obtained in the 10L STR (109 µg/L). …
Number of citations: 33 www.mdpi.com
JW Blunt, BR Copp, RA Keyzers, MHG Munro… - researchgate.net
Professor D. John Faulkner in 1984and continued by the New Zealand group since 2003, have previously included the structures for all new MNPs for the review year along with any …
Number of citations: 0 www.researchgate.net
L Ramirez-Rodriguez, B Stepanian-Martinez… - BioMed Research …, 2018 - hindawi.com
… LC-MS analysis showed the possible presence of Streptophenazine I (RT=17.01; m/z= 453.2 (M+H) + ) in the organic extract of Streptomyces psammoticus (519), which has been …
Number of citations: 12 www.hindawi.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.